芋螺毒素 GV

描述

It is a potent and specific antagonist of the N-methyl-D-aspartate receptor (NMDAR), making it unique among naturally-derived peptides . Conantokin-G has shown potential as a neuroprotective agent in various neurological conditions, including ischemic and excitotoxic brain injury, neuronal apoptosis, pain, epilepsy, and as a research tool in drug addiction and Alzheimer’s disease .

科学研究应用

Conantokin-G 具有广泛的科学研究应用:

作用机制

Conantokin-G 通过与 NMDAR 结合发挥作用,特别是靶向 NR2B 亚基 . 这种结合抑制了受体的活性,降低了兴奋性突触后电流,并防止了兴奋性毒性 . 该肽独特的结构包括γ-羧基谷氨酰残基,使其能够与钙离子相互作用并诱导构象变化,从而增强其结合亲和力和特异性 .

类似化合物:

Conantokin-T: 来自芋螺属的一种肽,也靶向 NMDAR,但具有不同的结合特性和作用.

Conantokin-R: 从辐射芋螺中分离出来,具有类似的 NMDAR 拮抗特性,但氨基酸序列和结构不同.

独特之处: Conantokin-G 独特之处在于其对 NMDAR 的 NR2B 亚基具有高度特异性,使其成为研究亚基特异性药理学的宝贵工具 . 其神经保护特性和潜在的治疗应用使其区别于其他 Conantokins .

生化分析

Biochemical Properties

Conotoxin GV interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It is rich in disulfide bonds, which contribute to its rigid and well-defined three-dimensional structure . This structure allows Conotoxin GV to project hypervariable amino acid residues, accounting for its exquisite selectivity for different ion channels and receptor classes .

Cellular Effects

Conotoxin GV has significant effects on various types of cells and cellular processes . It influences cell function by targeting specific receptors and ion channels, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Conotoxin GV exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific disulfide-bond pattern formed by its cysteine residues plays a crucial role in its function and toxicity levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Conotoxin GV change over time . Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Conotoxin GV vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Conotoxin GV is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Conotoxin GV is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Conotoxin GV affects its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: Conantokin-G 使用固相肽合成 (SPPS) 进行合成,该方法允许将氨基酸按顺序添加到固定在固体树脂上的生长肽链中 . 合成涉及使用保护性氨基酸来防止不希望发生的副反应。 肽链组装完成后,将其从树脂上裂解并脱保护,得到最终产物 .

工业生产方法: Conantokin-G 的工业生产涉及大规模 SPPS,该方法针对效率和产率进行了优化。 该过程包括自动化肽合成仪、用于纯化的高效液相色谱 (HPLC) 以及用于质量控制的质谱仪 .

化学反应分析

反应类型: Conantokin-G 会发生多种化学反应,包括:

常用试剂和条件:

氧化: 在温和条件下使用过氧化氢或碘。

还原: 在还原条件下使用二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。

取代: 使用特定的氨基酸取代试剂进行定点诱变.

相似化合物的比较

Conantokin-T: Another peptide from Conus tulipa, which also targets NMDARs but has different binding properties and effects.

Conantokin-R: Isolated from Conus radiatus, with similar NMDAR antagonistic properties but varying in amino acid sequence and structure.

Uniqueness: Conantokin-G is unique due to its high specificity for the NR2B subunit of NMDARs, making it a valuable tool for studying subunit-specific pharmacology . Its neuroprotective properties and potential therapeutic applications further distinguish it from other conantokins .

属性

IUPAC Name |

2-[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[6-amino-1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H138N26O44/c1-7-34(6)61(77(138)103-41(12-10-20-98-88(96)97)63(124)107-48(23-35(78(139)140)79(141)142)69(130)100-40(11-8-9-19-89)64(125)113-54(31-115)76(137)104-45(62(95)123)28-57(93)118)114-75(136)47(22-33(4)5)106-70(131)49(24-36(80(143)144)81(145)146)109-67(128)44(14-17-56(92)117)102-74(135)53(29-58(94)119)112-73(134)51(26-38(84(151)152)85(153)154)110-66(127)43(13-16-55(91)116)101-68(129)46(21-32(2)3)105-71(132)52(27-39(86(155)156)87(157)158)111-72(133)50(25-37(82(147)148)83(149)150)108-65(126)42(15-18-60(121)122)99-59(120)30-90/h32-54,61,115H,7-31,89-90H2,1-6H3,(H2,91,116)(H2,92,117)(H2,93,118)(H2,94,119)(H2,95,123)(H,99,120)(H,100,130)(H,101,129)(H,102,135)(H,103,138)(H,104,137)(H,105,132)(H,106,131)(H,107,124)(H,108,126)(H,109,128)(H,110,127)(H,111,133)(H,112,134)(H,113,125)(H,114,136)(H,121,122)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,96,97,98) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBKFGWATIYCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H138N26O44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896916 | |

| Record name | Conotoxin GV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2264.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93438-65-4 | |

| Record name | Conotoxin GV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093438654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Conotoxin GV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93438-65-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary molecular target of Conantokin G?

A1: Conantokin G specifically targets NMDA receptors, a subtype of ionotropic glutamate receptors found in the central nervous system [, , , , ].

Q2: How does Conantokin G interact with NMDA receptors?

A2: Unlike many NMDA receptor antagonists, Conantokin G acts as a competitive antagonist by binding to the glutamate recognition site on the NR2B subunit [, , ]. This interaction directly blocks glutamate from binding and activating the receptor.

Q3: Does Conantokin G exhibit selectivity for specific NMDA receptor subtypes?

A3: Yes, Conantokin G displays a unique subunit selectivity profile. It preferentially inhibits NMDA receptors containing the NR2B subunit, particularly those composed of NR1/NR2B heterodimers [, ].

Q4: What are the downstream effects of Conantokin G binding to NMDA receptors?

A4: By blocking NMDA receptor activation, Conantokin G inhibits the influx of calcium ions into neurons, preventing the downstream signaling cascades associated with NMDA receptor activation. This inhibition has implications for synaptic plasticity, gene regulation, and excitotoxicity [, ].

Q5: How does the mechanism of Conantokin G differ from other NMDA receptor antagonists?

A5: Conantokin G's competitive and NR2B-selective mechanism contrasts with other NMDA receptor antagonists, such as MK-801 and ifenprodil, which act non-competitively or exhibit different subtype selectivities [, ]. This unique profile contributes to Conantokin G's potential for therapeutic development with fewer side effects.

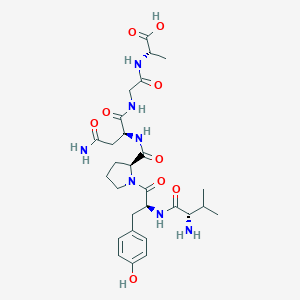

Q6: What is the amino acid sequence of Conantokin G?

A6: Conantokin G is a 17-amino-acid peptide with the following sequence: Gly-Glu-Gla-Gla-Leu-Gln-Gla-Asn-Gln-Gla-Leu-Ile-Arg-Gla-Lys-Ser-Asn-NH2 [, ].

Q7: What is unique about the amino acid composition of Conantokin G?

A7: Conantokin G contains five residues of γ-carboxyglutamic acid (Gla), an unusual amino acid formed through vitamin K-dependent post-translational modification [, ].

Q8: How do the Gla residues contribute to the structure and function of Conantokin G?

A8: Gla residues are crucial for Conantokin G's structure and function. Upon binding divalent cations like calcium, the Gla residues coordinate with the metal ions, inducing a conformational change from a disordered structure to a more stable α-helix. This calcium-induced helical structure is essential for the peptide's interaction with NMDA receptors [, , , ].

Q9: How does the structure of Conantokin G change upon binding to calcium?

A9: In the absence of calcium, Conantokin G exists in a disordered, random coil conformation. Binding to calcium ions induces a significant conformational change, promoting the formation of an α-helix. This calcium-induced helix is stabilized by the coordination of calcium ions with the Gla residues [, , ].

Q10: Are there spectroscopic techniques used to characterize the structure of Conantokin G?

A10: Yes, circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are commonly used to study the structure of Conantokin G. CD spectroscopy provides information about the secondary structure of the peptide, indicating the presence and proportion of α-helical content. NMR spectroscopy provides more detailed structural information, allowing for the determination of the three-dimensional structure of the peptide in solution [, , , , ].

Q11: What factors can influence the stability of Conantokin G?

A11: Factors such as pH, temperature, and the presence of proteolytic enzymes can affect the stability of Conantokin G. Optimization of these factors is crucial for maintaining its activity in vitro and in vivo [, , ].

Q12: How do modifications to the Conantokin G structure affect its activity?

A12: Extensive SAR studies have been conducted on Conantokin G to elucidate the key structural elements responsible for its activity and selectivity. Modifications to the Gla residues, N-terminus, and C-terminus have been shown to impact its potency and selectivity for NMDA receptor subtypes [, , ].

Q13: What is the role of the Gla residues in the SAR of Conantokin G?

A13: The Gla residues are essential for the calcium-induced helical structure of Conantokin G, which is crucial for its interaction with NMDA receptors. Replacing Gla residues with other amino acids, such as glutamic acid, significantly reduces or abolishes its activity [, , ].

Q14: How do modifications to the N- and C-termini of Conantokin G affect its activity?

A14: Modifications to the N- and C-termini can influence the flexibility and overall conformation of Conantokin G, impacting its ability to interact with NMDA receptors. For instance, truncation of the C-terminus can alter subunit selectivity, while modifications to the N-terminus can affect potency [, ].

Q15: What are the challenges associated with formulating Conantokin G for therapeutic use?

A15: As a peptide, Conantokin G faces challenges related to stability, solubility, and bioavailability. Its susceptibility to enzymatic degradation and potential for aggregation necessitate the development of specific formulation strategies [].

Q16: What are some strategies to improve the stability and bioavailability of Conantokin G?

A16: Several approaches can be explored to enhance the stability and bioavailability of Conantokin G, including:

- Chemical modifications: Introducing specific amino acid substitutions or modifications can improve resistance to enzymatic degradation and enhance stability [, ].

- Peptide stapling: Using chemical linkers to "staple" specific regions of the peptide can stabilize its helical conformation, improving its stability and resistance to degradation [].

- Nanoparticle-based delivery: Encapsulating Conantokin G within nanoparticles, such as gold nanoparticles, can protect it from degradation and enhance its delivery to target tissues [, ].

Q17: What is known about the pharmacokinetics of Conantokin G?

A17: The pharmacokinetics of Conantokin G has been investigated in animal models. Studies suggest that it exhibits a relatively short half-life and can be cleared from the systemic circulation relatively quickly [].

Q18: What are the challenges associated with delivering Conantokin G to the central nervous system?

A18: The blood-brain barrier (BBB) presents a significant challenge for delivering Conantokin G to its target site in the central nervous system. Strategies to enhance its transport across the BBB, such as nanoparticle-based delivery or chemical modifications, are being explored [, ].

Q19: What in vitro models have been used to study the activity of Conantokin G?

A19: Researchers have employed various in vitro models, including primary neuronal cultures, cell lines expressing recombinant NMDA receptors, and brain slice preparations, to investigate the pharmacological effects of Conantokin G [, , , , , ].

Q20: What in vivo models have been used to evaluate the therapeutic potential of Conantokin G?

A20: Conantokin G has shown promise in preclinical studies using animal models of stroke, epilepsy, and neuropathic pain. These models have demonstrated its neuroprotective effects and potential for treating various neurological disorders [, , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)

![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)

![1,1-dimethyl-3-nitroso-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B9397.png)